![molecular formula C19H26N4O3S2 B3036617 4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether CAS No. 383148-32-1](/img/structure/B3036617.png)
4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
Overview
Description
The compound “4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether” is a chemical substance with the CAS No. 383148-32-1. It has a molecular formula of C19H26N4O3S2 and an average mass of 422.565 Da . The compound is also known as 4-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine .
Molecular Structure Analysis
The compound contains several functional groups including an allylsulfanyl group, an ethyl group, a 1,2,4-triazol ring, a piperidino group, a sulfonyl group, and a phenyl methyl ether group .Physical And Chemical Properties Analysis
Ethers, the class of compounds to which this molecule belongs, have two alkyl or aryl groups bonded to an oxygen atom . They are used in dyes, perfumes, oils, waxes, and other industrial uses . The boiling point of an ether is generally higher than that of an alkane of similar molecular mass .Scientific Research Applications
Anti-Inflammatory Properties
Pyrazole derivatives, including those containing a pyridine ring, have been explored for their anti-inflammatory potential. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and lonazolac are based on phenyl-substituted pyrazoles. The pharmacophoric sulfonyl group in these compounds plays a crucial role in their anti-inflammatory and analgesic properties .
Antiviral Activity
Pyrazoles with aryl (alkyl)sulfanyl and arene (alkane)sulfonyl substituents have demonstrated antiviral activity. These compounds show promise in combating various viruses, including RNA and DNA viruses .
Antimicrobial Effects
Certain pyrazole derivatives exhibit antimicrobial properties. For example, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated for their antiviral activity .
Antioxidant Potential
Pyrazoles conjugated with a pyridine ring have antioxidant effects. These compounds may contribute to cellular protection against oxidative stress .
Antitumor Activity
Pyrazoles containing aryl (alkyl)sulfanyl and arene (alkane)sulfonyl substituents have been studied for their antitumor properties. For instance, 5-({1-[4-(methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-sulfanylideneimidazolidin-4-ones exhibit interactions with human topoisomerase-1, making them potential antitumor agents .
Other Activities
Pyrazoles have also been investigated for their antiproliferative, antibacterial, antifungal, and anticonvulsant activities. Additionally, some derivatives inhibit enzymes such as BRAF kinase, COX-2, and thrombocyte aggregation .
properties
IUPAC Name |
4-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-4-14-27-19-21-20-18(23(19)5-2)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-3)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHDWNBWWKYRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117503 | |
| Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether | |
CAS RN |
383148-32-1 | |
| Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383148-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



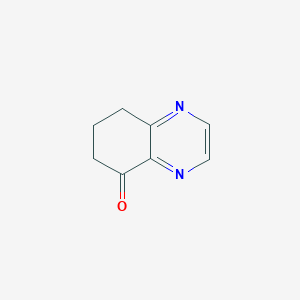
![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)
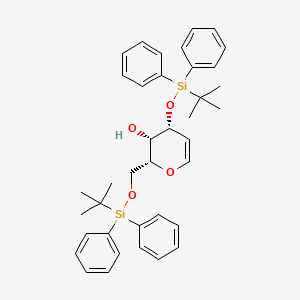
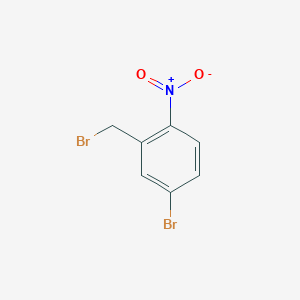
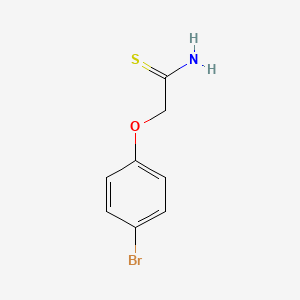
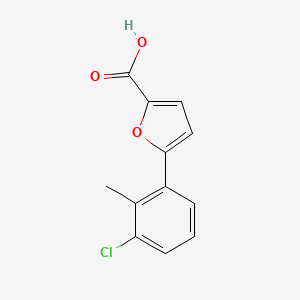

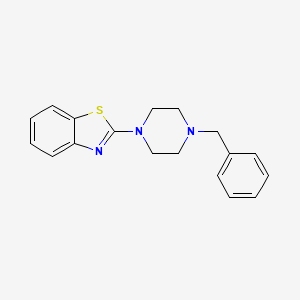

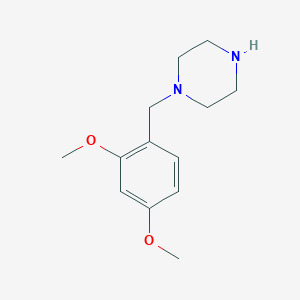
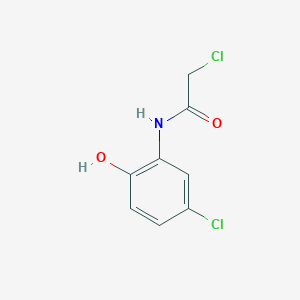
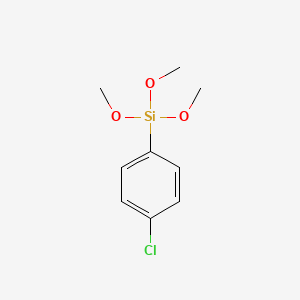
![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)